![molecular formula C7H5Cl2N3O B6289925 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2227205-78-7](/img/structure/B6289925.png)
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular formula of “2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is C12H15Cl2N3O2 . The average mass is 304.172 Da and the monoisotopic mass is 303.054138 Da .Chemical Reactions Analysis
In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.352±0.06 g/cm3 . The boiling point is predicted to be 423.1±45.0 °C . The flash point is 209.7°C , and the vapor pressure is 2.3E-07mmHg at 25°C . The refractive index is 1.56 .Applications De Recherche Scientifique
Synthesis and Hybrid Catalyst Applications
The pyranopyrimidine core, closely related to 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one, serves as a crucial precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has demonstrated the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing various pyranopyrimidine scaffolds. These catalysts offer a versatile approach for developing lead molecules, highlighting the importance of this compound in synthesizing complex chemical structures for pharmaceutical use (Parmar, Vala, & Patel, 2023).
Biological Evaluation and Structural Variability
The compound's structural analogs have been extensively reviewed, demonstrating a fascinating variability in chemistry and properties. These reviews provide insights into the synthesis, biological evaluation, and potential medicinal applications of pyrido[4,3‐d]pyrimidines, highlighting the compound's role in the development of new therapeutic agents (Boča, Jameson, & Linert, 2011).
Anti-inflammatory and Pharmacological Effects
Pyrimidines, including structures related to this compound, exhibit a range of pharmacological effects, such as anti-inflammatory properties. Their effects are attributed to inhibitory responses against the expression and activities of vital inflammatory mediators. This highlights the potential of pyrimidine derivatives in the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Anticancer Applications
Research on pyrimidine derivatives has also identified their potent anticancer properties. The scaffolds based on pyrimidines have shown to exert cell-killing effects through various mechanisms, indicating their potential in interacting with diverse targets. This extensive investigation underlines the significance of such compounds in cancer research, suggesting their capability as future drug candidates (Kaur et al., 2014).
Safety and Hazards
“2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” may have certain toxicity to the human body . It may cause irritation to the respiratory system, skin, and eyes . When handling this compound, correct safety procedures should be followed, including wearing appropriate personal protective equipment such as laboratory gloves, protective glasses, and lab coats, and ensuring operations are conducted in a well-ventilated environment .
Orientations Futures
Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent . Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors . Therefore, the future directions of “2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” could be in the development of new drugs with these activities.
Propriétés
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3O/c8-5-3-1-2-10-6(13)4(3)11-7(9)12-5/h1-2H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYPIANAGGIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


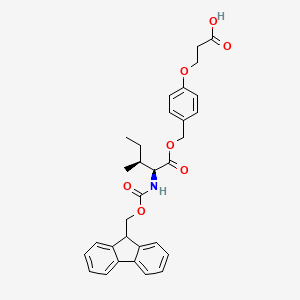

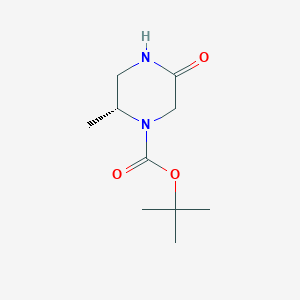
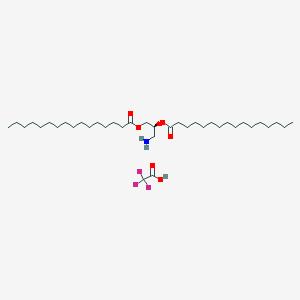

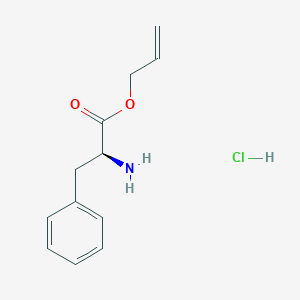
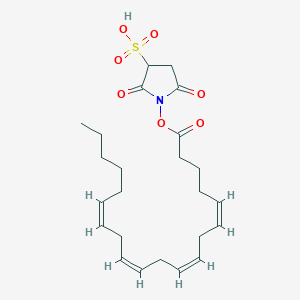
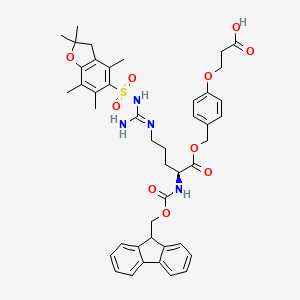

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)
